An In-depth Technical Guide to 1-Amino-3-chloropropan-2-ol Hydrochloride
An In-depth Technical Guide to 1-Amino-3-chloropropan-2-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Amino-3-chloropropan-2-ol hydrochloride, a key chiral building block in modern organic synthesis and pharmaceutical development. The document details its chemical structure, physicochemical properties, and provides a thorough examination of its synthesis and analytical characterization. Furthermore, its critical role as a precursor in the synthesis of the oxazolidinone antibiotic, linezolid, is explored in detail, offering valuable insights for professionals in drug discovery and development.
Chemical Structure and Identification
1-Amino-3-chloropropan-2-ol hydrochloride is a propanolamine derivative characterized by the presence of an amino group, a chlorine atom, and a hydroxyl group attached to a three-carbon backbone. The hydrochloride salt form enhances its stability and handling properties.
Caption: Chemical structure of 1-Amino-3-chloropropan-2-ol hydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-amino-3-chloropropan-2-ol;hydrochloride[1] |
| CAS Number | 62037-46-1[2][3][4][5] |
| Molecular Formula | C₃H₉Cl₂NO[2][3][4][6] |
| Molecular Weight | 146.01 g/mol [1] |
| Canonical SMILES | C(C(CCl)O)N.Cl[1] |
| InChI Key | ZCPJBHYNOFIAPJ-UHFFFAOYSA-N[1] |
| Synonyms | 1-Amino-3-chloro-2-propanol hydrochloride, 1-amino-3-chloropropan-2-ol HCl |
Physicochemical Properties
A summary of the key physicochemical properties of 1-Amino-3-chloropropan-2-ol hydrochloride is presented below. This data is essential for its handling, storage, and application in synthetic chemistry.
Table 2: Physicochemical Data
| Property | Value |
| Physical Form | White to off-white solid[6] |
| Melting Point | 181-183 °C (decomposes)[7][8] |
| Solubility | Soluble in DMSO |
| Storage | Inert atmosphere, room temperature[2] |
Synthesis Protocol
The (S)-enantiomer of 1-Amino-3-chloropropan-2-ol hydrochloride is a crucial intermediate for the synthesis of linezolid. A common and efficient method for its preparation is a one-pot reaction from (S)-epichlorohydrin and benzylamine, followed by deprotection and salt formation.
One-Pot Synthesis from (S)-Epichlorohydrin
This protocol outlines a one-pot method that avoids the isolation of intermediates, leading to a higher overall yield and simplified industrial application.[9]
Experimental Workflow:
Caption: One-pot synthesis workflow.
Materials:
-
(S)-Epichlorohydrin
-
Benzylamine
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
In a suitable reaction vessel, dissolve (S)-epichlorohydrin and benzylamine in ethanol.
-
Stir the mixture at room temperature. The progress of the addition reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the formation of the intermediate adduct is complete, add concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux to facilitate the deprotection and salt formation.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to yield the final product as a white solid.
Analytical Characterization
Accurate characterization of 1-Amino-3-chloropropan-2-ol hydrochloride is crucial for quality control and to ensure its suitability for further synthetic steps. The following are standard analytical techniques used for its identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy Protocol:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Analysis: The expected spectrum will show signals corresponding to the methylene and methine protons of the propanol backbone. The chemical shifts and coupling patterns will be characteristic of the structure.
Infrared (IR) Spectroscopy
FT-IR Spectroscopy Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Characteristic absorption bands for the O-H, N-H, and C-Cl bonds are expected. The broad absorption in the 3400-3200 cm⁻¹ region corresponds to the O-H and N-H stretching vibrations.
Mass Spectrometry (MS)
Mass Spectrometry Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Acquisition: Analyze the sample using an electrospray ionization (ESI) source in positive ion mode.
-
Data Analysis: The mass spectrum will show the molecular ion peak corresponding to the protonated free base [C₃H₉ClNO]⁺.
Application in Drug Development: Synthesis of Linezolid
1-Amino-3-chloropropan-2-ol hydrochloride, specifically the (S)-enantiomer, is a pivotal intermediate in the synthesis of Linezolid, a crucial antibiotic for treating infections caused by multi-drug resistant bacteria.
Linezolid Synthesis Pathway:
Caption: Key steps in the synthesis of Linezolid.
The synthesis of linezolid from (S)-1-Amino-3-chloropropan-2-ol hydrochloride generally involves the protection of the amino group, followed by cyclization to form the core oxazolidinone ring, and subsequent functional group manipulations to yield the final active pharmaceutical ingredient. The chirality of the starting material is essential for the stereospecific synthesis of the active (S)-enantiomer of linezolid.
Safety and Handling
1-Amino-3-chloropropan-2-ol hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Statements
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
1-Amino-3-chloropropan-2-ol hydrochloride is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of linezolid. A thorough understanding of its structure, properties, and synthetic methodologies is crucial for researchers and developers working in this field. This guide provides a foundational resource to support such endeavors.
References
- 1. CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride - Google Patents [patents.google.com]
- 2. CN101948442A - Preparation method of linezolid and preparation thereof - Google Patents [patents.google.com]
- 3. WO2012019862A1 - Process for making linezolid - Google Patents [patents.google.com]
- 4. EP2516408A1 - Process for the preparation of linezolid - Google Patents [patents.google.com]
- 5. WO2007116284A1 - Process for preparing linezolid - Google Patents [patents.google.com]
- 6. US20170217911A1 - Process For Preparation Of Linezolid - Google Patents [patents.google.com]
- 7. 34839-14-0|(R)-1-Amino-3-chloropropan-2-ol hydrochloride|BLD Pharm [bldpharm.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
